ethyl 3-(1H-imidazol-1-yl)propanoate
Description
Structural Context within the Landscape of Imidazole (B134444) Derivatives
Ethyl 3-(1H-imidazol-1-yl)propanoate is structurally defined by two key components: a five-membered aromatic imidazole ring and an ethyl propanoate chain attached to one of the nitrogen atoms of the ring. The imidazole ring is a planar, aromatic heterocycle containing two nitrogen atoms. This core structure is fundamental to many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine.
The uniqueness of this compound lies in the specific linkage of the ethyl propanoate group to the N-1 position of the imidazole ring. This arrangement distinguishes it from other isomers, such as those where the side chain is attached to a carbon atom (e.g., 3-(imidazol-4-yl)propionic acid) or the other nitrogen atom. chemicalbook.com The propanoate moiety provides a flexible three-carbon chain terminating in an ester group, which serves as a reactive handle for a variety of chemical transformations. This combination of an aromatic, electron-rich heterocyclic ring and a modifiable side chain forms the basis of its chemical versatility.
Significance as a Versatile Heterocyclic Scaffold in Organic Synthesis and Beyond
The true significance of this compound in chemical research is its role as a versatile building block, or scaffold, in organic synthesis. The term "scaffold" refers to a core molecular framework upon which more complex structures can be built. This compound is frequently used as an intermediate in multi-step syntheses to introduce the imidazolyl-propyl moiety into a target molecule.
Its utility stems from the distinct reactivity of its two main parts:
The Imidazole Ring: The nitrogen atoms of the imidazole ring can act as nucleophiles or bases and can coordinate with metal ions. The ring itself can participate in various reactions, including electrophilic substitution.
The Ethyl Propanoate Chain: The ester group is susceptible to hydrolysis to form the corresponding carboxylic acid, reduction to yield an alcohol, or reaction with amines to form amides. This allows for the extension and diversification of the molecular structure.
A notable application is in the synthesis of novel antifungal agents. Researchers have successfully synthesized a series of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters, which have demonstrated significant anti-Candida potential. nih.gov In these syntheses, the imidazole-containing scaffold is a key component of the final active compounds. nih.gov Furthermore, related structures are used as precursors for more complex heterocyclic systems, such as benzimidazoles, which are important pharmacophores. For instance, the related amine, 3-(1H-imidazol-1-yl)propan-1-amine, is used to synthesize substituted benzimidazoles with specific crystalline structures and potential applications in materials science or medicinal chemistry. nih.govnih.gov
Current Research Trajectories and Identified Knowledge Gaps for the Compound
Current research involving this compound and its close derivatives is predominantly directed towards medicinal chemistry and the development of new pharmaceuticals. Its role as an intermediate in the synthesis of biologically active molecules is a central theme. For example, derivatives are crucial intermediates for direct thrombin inhibitors like dabigatran (B194492) etexilate. pharmaffiliates.comgoogle.com The imidazole motif is a common feature in many drugs due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.
Despite its utility as a synthetic intermediate, several knowledge gaps remain:
Intrinsic Biological Activity: While extensively used to build other active molecules, the intrinsic biological profile of this compound itself is not well-characterized. A deeper investigation into its own potential pharmacological or biological effects is warranted.
Applications in Materials Science: The imidazole ring is an excellent ligand for metal ions. The potential of this compound in the synthesis of metal-organic frameworks (MOFs), coordination polymers, or as a corrosion inhibitor has not been fully explored.
Expanded Synthetic Methodologies: While its role as a nucleophilic building block is established, research into new catalytic methods to functionalize the C-H bonds of the imidazole ring or the aliphatic chain could unlock novel synthetic pathways and lead to a wider array of complex derivatives. For instance, methods used to synthesize related thio-imidazole propanoic acids highlight advanced synthetic strategies that could potentially be adapted. researchgate.netnih.gov
Future research will likely focus on closing these gaps, expanding the compound's application beyond its current role as a pharmaceutical intermediate and exploring its potential in supramolecular chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-imidazol-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)3-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKUPBGJXHDOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474333 | |
| Record name | ethyl 3-(1H-imidazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24215-02-9 | |
| Record name | ethyl 3-(1H-imidazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparations
Direct Synthetic Pathways to Ethyl 3-(1H-Imidazol-1-yl)propanoate
The most straightforward approaches to synthesizing this compound involve the direct formation of the key bonds in a single or minimal number of steps. These methods are often favored for their atom economy and operational simplicity.
Esterification and Alkylation Reactions Involving Imidazole (B134444) Nuclei
One direct route involves the N-alkylation of the imidazole ring with a suitable ethyl propanoate derivative. This typically involves the reaction of imidazole with a molecule such as ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate). The reaction is generally carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to optimize the yield and minimize side reactions.
Another approach is the esterification of 3-(1H-imidazol-1-yl)propanoic acid. In this method, the imidazole-containing carboxylic acid is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, to yield the desired ethyl ester. This method is contingent on the availability of the precursor carboxylic acid.
| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions |
| Imidazole | Ethyl 3-bromopropanoate | N-Alkylation | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) |
| 3-(1H-Imidazol-1-yl)propanoic acid | Ethanol | Esterification | Acid catalyst (e.g., H₂SO₄), Heat |
Michael-Type Addition Reactions for Propanoate Chain Formation
A widely employed and efficient method for the synthesis of this compound is the Michael-type addition of imidazole to ethyl acrylate. This conjugate addition reaction involves the nucleophilic attack of the imidazole nitrogen onto the β-carbon of the α,β-unsaturated ester. This reaction can often be performed under mild conditions and can be catalyzed by both bases and acids. In some instances, the reaction can proceed without a catalyst, simply by heating the neat reactants. The regioselectivity of this reaction is high, leading predominantly to the desired N-1 substituted product.
Solvent-free conditions have also been explored for this reaction, offering a greener and more environmentally friendly alternative. Heating a mixture of imidazole and ethyl acrylate can provide the product in high yield without the need for a solvent or catalyst.
| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Conditions |
| Imidazole | Ethyl acrylate | Michael Addition | Base (e.g., DBU, triethylamine), Acid, or thermal (neat) |
Multi-Step and Convergent Synthesis Strategies
More complex synthetic routes, including multi-step and convergent approaches, offer greater flexibility in the introduction of various functional groups and allow for the construction of the target molecule from more readily available or elaborate precursors.
Derivatization from Functionalized Propanoate Precursors
This strategy involves starting with a propanoate derivative that is already functionalized at the 3-position and then constructing the imidazole ring. For instance, a synthesis could commence with ethyl 3-aminopropanoate. The amino group can then be used as a handle to build the imidazole ring through reactions with appropriate reagents that provide the remaining carbon and nitrogen atoms of the heterocycle. For example, reaction with a formylating agent followed by cyclization with an aminoacetaldehyde dimethyl acetal equivalent could furnish the imidazole ring.
Strategic Integration of the Imidazole Ring through Cyclization or Coupling Methods
Convergent strategies aim to prepare separate fragments of the molecule and then join them together in a later step. In the context of this compound, this could involve the synthesis of a precursor that contains the propanoate chain and a latent functionality for imidazole ring formation.
One notable method for the formation of the imidazole ring is the Van Leusen imidazole synthesis. organic-chemistry.orgresearchgate.netnih.govnih.govresearchgate.net This reaction involves the condensation of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) to form the imidazole ring. organic-chemistry.orgnih.govnih.govresearchgate.net To apply this to the synthesis of the target molecule, one could envision a strategy starting with ethyl 3-aminopropanoate as the amine component, reacting with formaldehyde (or a synthetic equivalent) and TosMIC.
Catalytic Approaches in the Synthesis of the Compound
Catalysis plays a significant role in enhancing the efficiency, selectivity, and sustainability of the synthesis of this compound. Various catalytic systems have been employed for the key bond-forming reactions.
For the N-alkylation of imidazole with ethyl 3-halopropanoate, phase-transfer catalysts can be utilized to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases. Organic bases with catalytic activity, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are also effective.
In the context of the Michael addition of imidazole to ethyl acrylate, a range of catalysts have been investigated. Basic catalysts, including organic amines and inorganic bases, are commonly used to deprotonate the imidazole and increase its nucleophilicity. Lewis acids have also been shown to catalyze this reaction by activating the ethyl acrylate Michael acceptor. Furthermore, organocatalysts, such as N-heterocyclic carbenes (NHCs), have emerged as powerful tools for promoting Michael additions. Some research has also explored the use of solid-supported catalysts for easier separation and recycling.
| Synthetic Route | Catalyst Type | Examples |
| N-Alkylation | Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) |
| N-Alkylation | Organic Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Michael Addition | Basic Catalyst | Triethylamine, Potassium Carbonate |
| Michael Addition | Lewis Acid Catalyst | Metal triflates |
| Michael Addition | Organocatalyst | N-Heterocyclic Carbenes (NHCs) |
Investigation of Metal-Catalyzed Transformations
While the direct metal-catalyzed synthesis of this compound is not extensively documented in the reviewed literature, related N-alkylation reactions of imidazoles often employ metal-based catalysts. For instance, copper-catalyzed aza-Michael reactions of imidazoles with α,β-unsaturated compounds have been reported to proceed with good yields. One study utilized a polystyrene-supported CuI-imidazole complex as a recyclable catalyst for the aza-Michael addition of imidazoles to various α,β-unsaturated compounds, achieving good yields within 4-8 hours researchgate.net.
Conversely, significant research has also been directed towards developing metal-catalyst-free alternatives for N-alkylation of imidazoles. One such study focused on the N-nucleophilic allylic substitution of Morita-Baylis-Hillman (MBH) alcohols and acetates with imidazole. This research highlighted a highly α-regioselective reaction that proceeded efficiently in refluxing toluene without the need for any metal catalyst or additive, affording N-substituted imidazole derivatives in good yields. The same study also explored the aza-Michael addition of imidazole onto acyclic MBH alcohols, which was effectively promoted by the organocatalyst DABCO, again avoiding the use of metal catalysts benthamopen.com.
Exploration of Organocatalytic and Biocatalytic Routes
Organocatalytic and biocatalytic methods offer promising alternatives to metal-catalyzed syntheses, often providing high selectivity and milder reaction conditions.
The Michael addition of imidazole to ethyl acrylate has been successfully catalyzed by basic carbons nih.gov. These materials, which are prepared by treating activated carbon with alkaline solutions, serve as solid base catalysts. The influence of the alkaline promoter and reaction temperature on the catalytic activity has been studied, with cesium-containing carbons showing high activity daneshyari.com.
In the realm of biocatalysis, hydrolases have been shown to catalyze the Michael addition of imidazole derivatives to acrylic monomers in an organic medium. A variety of commercially available hydrolases were screened and found to be effective for this transformation, producing N-substituted imidazole derivatives in moderate yields. The efficiency of this enzymatic reaction was found to be dependent on the solvent, with those having a higher log P value providing better conversions. The structure of both the Michael acceptor and donor also influenced the reaction, with shorter alcohol chains on the acceptor and electron-withdrawing groups on the donor leading to higher yields and faster conversions, respectively nih.gov.
Adherence to Green Chemistry Principles in Compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of imidazole derivatives to reduce environmental impact. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the employment of environmentally benign solvents and solvent-free reaction conditions. For example, the synthesis of various imidazole derivatives has been efficiently carried out in ethanol, a green solvent, at mild temperatures semanticscholar.org.
Microwave-assisted synthesis has been highlighted as a green technique for preparing imidazole derivatives, offering benefits such as accelerated reaction times, improved yields, and better temperature control, often with a reduced need for solvents. Similarly, ultrasound irradiation has been utilized to promote the Michael addition of imidazole to ethyl acrylate, particularly in the presence of clay catalysts. This sonochemical approach enhances the formation of N-substituted imidazoles compared to conventional heating methods researchgate.net.
Development of Solvent-Free and Alternative Solvent Methodologies
Solvent-free synthesis is a cornerstone of green chemistry, minimizing waste and often simplifying product purification. A one-pot, solvent-free method for the synthesis of imidazole derivatives has been reported, demonstrating high efficiency and mild reaction conditions. Another environmentally friendly protocol describes the solvent-free N-alkylation of imidazole with tert-butyl chloroacetate to produce imidazol-1-yl-acetic acid tert-butyl ester, a precursor to an important pharmaceutical intermediate. This two-step process avoids the use of hazardous solvents and is characterized by high yields and a simple work-up procedure.
The use of alternative, greener solvents is another important approach. As mentioned, ethanol has been employed as a green solvent for the synthesis of novel (benz)imidazole-allyl alcohol and imidazole-1,3-diol derivatives under mild conditions, resulting in high yields semanticscholar.org.
Application of Ionic Liquid-Mediated Synthesis
Ionic liquids (ILs) have emerged as versatile materials in chemical synthesis, acting as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them attractive "green" alternatives to volatile organic solvents.
In the context of the Michael addition, imidazolium-based ionic liquids have been used as effective reaction media. Studies have shown that conducting the Michael addition in these ILs can lead to a rate enhancement compared to common organic solvents like toluene, THF, and DMF.
Furthermore, specific ionic liquids can act as catalysts. The task-specific basic ionic liquid, 3-butyl-1-methyl imidazolium (B1220033) hydroxide (B78521) ([bmIm]OH), has been used as a catalyst and reaction medium for the Michael addition of active methylene (B1212753) compounds to styrylisoxazoles, resulting in excellent yields and short reaction times researchgate.net. More directly relevant, the Michael addition of imidazole to activated double bonds can be catalyzed by the ionic liquid [bMIM]OH. This demonstrates the dual role of ionic liquids as both environmentally benign reaction media and effective catalysts for the synthesis of N-substituted imidazoles.
Chemical Reactivity and Mechanistic Investigations
Reactivity Profile of the Imidazole (B134444) Moiety
The imidazole ring in ethyl 3-(1H-imidazol-1-yl)propanoate contains two nitrogen atoms, N-1 and N-3, with distinct electronic properties. The N-1 atom is a pyrrole-type nitrogen, as its lone pair of electrons is part of the delocalized π-electron system that confers aromaticity to the ring. Consequently, this nitrogen is significantly less nucleophilic. In this specific molecule, the N-1 position is already substituted by the ethyl propanoate group.
Conversely, the N-3 atom is a pyridine-type nitrogen. Its lone pair is not involved in the aromatic sextet and is available for donation, making this site the primary center of nucleophilicity and basicity. nih.govyoutube.com It can readily react with electrophiles, such as alkyl halides or acyl chlorides, in substitution reactions. youtube.com For instance, the N-3 nitrogen can attack an alkyl halide, leading to the formation of a quaternary imidazolium (B1220033) salt. This reactivity is a cornerstone of imidazole chemistry, allowing for the synthesis of various derivatives and ionic liquids.
The imidazole moiety is amphoteric, meaning it can act as both an acid and a base. nih.gov The pyridine-like N-3 atom can accept a proton, making the molecule basic. The pKa of the conjugate acid of imidazole is approximately 7.0, indicating that it is a moderately weak base. nih.gov The presence of the electron-withdrawing ethyl propanoate group attached to N-1 is expected to slightly decrease the basicity of the N-3 atom compared to unsubstituted imidazole.
Protonation at the N-3 position results in the formation of an imidazolium cation. This cation is stabilized by resonance, with the positive charge distributed across the ring. The acidity of the N-H proton in a protonated imidazole (imidazolium ion) is a key feature of its chemical character.
Conversely, under strongly basic conditions, the C-2 proton of the imidazole ring can be abstracted, although this requires a very strong base as the pKa is high. This forms a carbene, which is a highly reactive intermediate.
Table 1: Acid-Base Properties of the Imidazole Moiety
| Property | Description | Approximate pKa Value |
|---|---|---|
| Basicity | Protonation of the N-3 nitrogen to form the conjugate acid (imidazolium ion). | ~7.0 (for the conjugate acid of imidazole) nih.gov |
| Acidity | Deprotonation of the N-1 proton in unsubstituted imidazole. Not directly applicable here due to N-1 substitution. | ~14.5 (for unsubstituted imidazole) nih.gov |
Transformations and Reactions at the Ester Functionality
The ethyl ester group is another major reactive site in the molecule, susceptible to various nucleophilic acyl substitution reactions.
Transesterification is a process where the ethyl group of the ester is exchanged with another alcohol. This reaction is typically catalyzed by either an acid or a base. britannica.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of mthis compound and ethanol. This process is reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products. britannica.com
Amidation involves the reaction of the ester with an amine to form an amide and ethanol. This reaction is generally slower than hydrolysis and often requires heating or catalysis. mdpi.com Direct amidation can be promoted by strong bases or catalyzed by Lewis acids like iron(III) chloride under solvent-free conditions. rsc.orgmdpi.com The reaction of this compound with a primary or secondary amine, for instance, would yield the corresponding N-substituted 3-(1H-imidazol-1-yl)propanamide.
Table 2: Typical Conditions for Ester Transformations
| Reaction | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | Heating under reflux | New Ester (R-COOR') + Ethanol |
| Amidation | Primary or Secondary Amine (R'R''NH) | Heating, often with a catalyst (e.g., Lewis acid) or base promoter | Amide (R-CONR'R'') + Ethanol |
Reduction of the ester functionality can be achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that can reduce esters to primary alcohols. commonorganicchemistry.comlibretexts.orgbyjus.com The reaction of this compound with LiAlH₄ would yield 3-(1H-imidazol-1-yl)propan-1-ol. libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org
Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. wikipedia.orglumenlearning.comlibretexts.org This reaction can be catalyzed by either acid or base. wikipedia.orgchemguide.co.uk
Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). chemguide.co.uklibretexts.org The products are 3-(1H-imidazol-1-yl)propanoic acid and ethanol. To drive the reaction to completion, an excess of water is typically used. libretexts.org
Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgchemguide.co.uk The products are the sodium salt of the carboxylic acid (sodium 3-(1H-imidazol-1-yl)propanoate) and ethanol. chemguide.co.uk The reaction goes to completion because the final deprotonation of the carboxylic acid by the base is energetically favorable. libretexts.org The free carboxylic acid can be obtained by subsequent acidification.
Table 3: Reduction and Hydrolysis Pathways
| Pathway | Reagents | Conditions | Products | Key Feature |
|---|---|---|---|---|
| Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by water workup | Anhydrous ether or THF | 3-(1H-imidazol-1-yl)propan-1-ol and Ethanol | Irreversible; forms a primary alcohol |
| Acid-Catalyzed Hydrolysis | Water, Strong Acid (e.g., H₂SO₄) | Heat (reflux) | 3-(1H-imidazol-1-yl)propanoic acid and Ethanol | Reversible equilibrium libretexts.org |
| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH), Water | Heat (reflux) | Sodium 3-(1H-imidazol-1-yl)propanoate and Ethanol | Irreversible reaction wikipedia.org |
Reactivity of the Propanoate Alkyl Chain
The three-carbon alkyl chain connecting the imidazole ring and the ester group is generally the least reactive part of the molecule. It is composed of sp³-hybridized carbon atoms and C-H and C-C single bonds, which are relatively stable and non-polar. This chain primarily acts as a flexible spacer between the two functional groups.
Under normal conditions, the propanoate chain is unreactive. However, under specific and more forcing conditions, such as free-radical reactions initiated by UV light or radical initiators, reactions at the C-H bonds of the alkyl chain could potentially occur. Such reactions are not typical for this class of compounds under standard laboratory conditions, as the reactivity of the imidazole and ester moieties dominates.
Functionalization at the Carbonyl Alpha-Position
The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is amenable to functionalization through the formation of an enolate intermediate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions.
One such key reaction is alkylation . In the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the α-proton can be abstracted to form a lithium enolate. This enolate can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to introduce an alkyl group at the α-position. The general conditions for such a reaction would involve the use of an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to ensure complete enolate formation and minimize side reactions.
Another significant transformation involving the α-position is the Claisen condensation . This reaction involves the base-catalyzed self-condensation of two molecules of the ester to form a β-keto ester. For this compound, this would theoretically lead to the formation of ethyl 2-(1H-imidazol-1-yl)methyl-3-oxo-4-(1H-imidazol-1-yl)butanoate. A strong base, typically the sodium salt of the corresponding alcohol (sodium ethoxide in this case), is used to drive the reaction to completion by deprotonating the newly formed β-keto ester.
Table 1: Theoretical Reactions at the Carbonyl Alpha-Position of this compound
| Reaction Type | Reagents | Proposed Product |
| Alkylation | 1. LDA, THF, -78 °C 2. CH₃I | Ethyl 2-methyl-3-(1H-imidazol-1-yl)propanoate |
| Claisen Condensation | NaOEt, EtOH | Ethyl 2-(1H-imidazol-1-yl)methyl-3-oxo-4-(1H-imidazol-1-yl)butanoate |
This table presents theoretical reactions based on the known reactivity of similar esters. Specific experimental data for this compound is not widely available.
Investigation of Addition Reactions on Unsaturated Analogues
The unsaturated analogue of this compound is ethyl 3-(1H-imidazol-1-yl)acrylate. This α,β-unsaturated ester is a classic Michael acceptor, making it susceptible to conjugate addition reactions where a nucleophile adds to the β-carbon.
A variety of nucleophiles can participate in the Michael addition to ethyl 3-(1H-imidazol-1-yl)acrylate. These include soft nucleophiles such as enamines, organocuprates (Gilman reagents), and other Michael donors. For instance, the reaction with a Gilman reagent like lithium dimethylcuprate would be expected to deliver a methyl group to the β-position, leading to the formation of ethyl 3-methyl-3-(1H-imidazol-1-yl)propanoate after protonation of the resulting enolate.
The aza-Michael addition, involving the addition of an amine nucleophile, is another important reaction. For example, the addition of a secondary amine like piperidine (B6355638) would yield the corresponding β-amino ester. Such reactions can often be catalyzed by Lewis acids or Brønsted acids.
Table 2: Predicted Michael Addition Reactions with Ethyl 3-(1H-imidazol-1-yl)acrylate
| Nucleophile | Reagent(s) | Predicted Product |
| Methyl group | 1. (CH₃)₂CuLi 2. H₃O⁺ | Ethyl 3-methyl-3-(1H-imidazol-1-yl)propanoate |
| Piperidine | Piperidine, Lewis acid catalyst | Ethyl 3-(piperidin-1-yl)-3-(1H-imidazol-1-yl)propanoate |
This table illustrates predicted outcomes of Michael addition reactions on the unsaturated analogue. Specific experimental studies on ethyl 3-(1H-imidazol-1-yl)acrylate are limited.
Elucidation of Chemical Reaction Mechanisms Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Detailed Reaction Pathway Analysis
A fundamental reaction of esters is hydrolysis , which can be catalyzed by either acid or base. The acid-catalyzed hydrolysis of this compound in an aqueous medium provides a good example for a detailed mechanistic analysis.
The reaction proceeds through the following key steps:
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).
Elimination of ethanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield 3-(1H-imidazol-1-yl)propanoic acid and regenerate the hydronium ion catalyst.
The presence of the imidazole ring could potentially lead to intramolecular catalysis, although this would depend on the specific reaction conditions and the conformation of the molecule.
Kinetic and Thermodynamic Studies of Key Chemical Transformations
Currently, there is a notable lack of published kinetic and thermodynamic data specifically for the chemical transformations of this compound. Such studies would be invaluable for a quantitative understanding of its reactivity.
Kinetic studies would involve measuring the rate of a reaction under various conditions (e.g., temperature, concentration of reactants and catalysts, solvent). For instance, monitoring the rate of hydrolysis at different pH values could elucidate the roles of acid and base catalysis and potentially reveal any intramolecular catalytic effects from the imidazole moiety. The determination of rate constants, activation energies, and reaction orders would provide deep insights into the reaction mechanism.
Thermodynamic studies would focus on the energy changes that occur during a reaction. By measuring the equilibrium constant for a reversible reaction, the Gibbs free energy change (ΔG) can be calculated, indicating the spontaneity of the process. Enthalpy (ΔH) and entropy (ΔS) changes could be determined through calorimetric measurements or by studying the temperature dependence of the equilibrium constant. This data would provide a complete thermodynamic profile of the reaction, allowing for the prediction of product distributions at equilibrium. While specific data for this compound is not available, studies on similar imidazole-containing systems have been used to estimate the energetics of tetrahedral intermediates in related reactions. cdnsciencepub.com
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive structural assignment of ethyl 3-(1H-imidazol-1-yl)propanoate, a combination of one-dimensional and two-dimensional NMR experiments would be essential.
One-Dimensional (¹H, ¹³C) NMR Analysis for Proton and Carbon Environments
¹H NMR spectroscopy would provide information on the different types of protons present in the molecule and their respective chemical environments. The expected signals for this compound would include a triplet and a quartet for the ethyl group protons, and distinct signals for the methylene (B1212753) protons of the propanoate chain and the protons of the imidazole (B134444) ring. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the identification of the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons of the propanoate chain, and the carbons of the imidazole ring.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Imidazole H-2 | ~7.5 | ~137 |
| Imidazole H-4 | ~7.0 | ~128 |
| Imidazole H-5 | ~6.9 | ~119 |
| N-CH₂ | ~4.2 (t) | ~45 |
| CH₂-COO | ~2.8 (t) | ~35 |
| O-CH₂ | ~4.1 (q) | ~61 |
| CH₃ | ~1.2 (t) | ~14 |
| C=O | - | ~171 |
Note: This table is based on predicted chemical shifts and typical values for similar functional groups. Actual experimental values may vary.
Two-Dimensional (COSY, HMQC, HMBC) NMR for Connectivity and Correlation
Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule, for instance, confirming the coupling between the methylene protons of the propanoate chain and the coupling between the protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.
Application of NMR for Stereochemical Determination
For this compound, which is an achiral molecule, traditional stereochemical determination involving enantiomers or diastereomers is not applicable. However, NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), could be employed to study the molecule's preferred conformation in solution by identifying protons that are close in space.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1730 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-N stretching vibrations of the imidazole ring and the aliphatic chain would appear in the fingerprint region (typically 1300-1000 cm⁻¹). C-H stretching vibrations for the aromatic imidazole ring and the aliphatic ethyl and propanoate groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The imidazole ring, being an aromatic system, would be expected to show characteristic ring stretching modes in the Raman spectrum. The C=O stretch of the ester is typically a weaker band in Raman compared to FT-IR. Raman spectroscopy can be particularly useful for studying symmetric vibrations and vibrations of non-polar bonds that are weak or absent in the IR spectrum.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound, the molecular formula is C₈H₁₂N₂O₂. nih.gov HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure the mass of the molecular ion with exceptional precision. nih.gov This high mass accuracy allows for the unambiguous confirmation of the compound's elemental formula by comparing the experimentally measured mass to the calculated theoretical mass.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Calculated Exact Mass | 168.089878 Da |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed Ion | [M+H]⁺ |
| Observed m/z (Hypothetical) | 169.0971 Da |
| Mass Accuracy (ppm) | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. researchgate.net This process is invaluable for elucidating the connectivity of atoms within the molecule. researchgate.net
For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. In the collision cell, it would fragment at its most labile bonds. The fragmentation pattern can reveal key structural motifs. A "pseudo-MS³" approach, which combines in-source fragmentation with subsequent collision-induced dissociation, can offer even deeper structural insights by further fragmenting the initial product ions. scispace.comdoaj.org
Key Predicted Fragmentation Pathways:
Loss of ethylene (B1197577) (28 Da): Cleavage of the ethyl ester group to release ethene, resulting from a McLafferty rearrangement.
Loss of the ethoxy group (45 Da): Cleavage of the C-O bond of the ester.
Cleavage of the propanoate side chain: Fragmentation at various points along the C-C backbone of the propanoate chain.
Fragmentation of the imidazole ring: Characteristic losses associated with the imidazole ring structure.
Table 2: Hypothetical MS/MS Fragmentation Data for [C₈H₁₂N₂O₂ + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Postulated Fragment Identity |
| 169.0971 | 141.0658 | 28.0313 | [M+H - C₂H₄]⁺ |
| 169.0971 | 124.0604 | 45.0367 | [M+H - C₂H₅O]⁺ |
| 169.0971 | 95.0451 | 74.0520 | [M+H - C₃H₆O₂]⁺ (Loss of ethyl acrylate) |
| 169.0971 | 68.0502 | 101.0469 | Imidazole ring fragment |
Chromatographic Methods for Separation, Purification, and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. amazonaws.com It is essential for isolating the target compound, purifying it from reaction byproducts and starting materials, and assessing its final purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. amazonaws.com Reversed-phase HPLC (RP-HPLC) is particularly suitable for a molecule like this compound due to its moderate polarity.
Method development for this compound would typically involve a C18 column, where the stationary phase is nonpolar, and a polar mobile phase. The mobile phase would likely consist of a mixture of water (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). semanticscholar.org By running a gradient elution, where the proportion of the organic solvent is increased over time, compounds are separated based on their hydrophobicity. The purity of the compound can be assessed by the presence of a single major peak in the chromatogram, and its quantity can be determined by comparing its peak area to that of a known standard.
Table 3: Illustrative RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its polarity and relatively high boiling point, this compound is not ideally suited for direct GC analysis.
To make it amenable to GC, a derivatization step is often necessary. jmaterenvironsci.com This involves a chemical reaction to convert the polar N-H group of the imidazole ring into a less polar, more volatile derivative. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents like ethyl chloroformate. researchgate.netresearchgate.net After derivatization, the resulting compound can be readily analyzed by GC, typically using a capillary column and a Flame Ionization Detector (FID).
Table 4: Hypothetical GC Method Parameters (after Derivatization)
| Parameter | Condition |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Split (e.g., 20:1) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic chemistry to monitor the progress of a reaction. researchgate.netthieme.de For the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., imidazole and ethyl acrylate) and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable mobile phase (eluent), which is a mixture of solvents. The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The separation is visualized, often using a UV lamp or an iodine chamber. The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression towards completion. researchgate.net The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.
Table 5: Example TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum plates |
| Mobile Phase (Eluent) | Dichloromethane:Methanol (95:5 v/v) |
| Visualization | UV light (254 nm) and/or Iodine vapor |
| Hypothetical Rf (Imidazole) | 0.15 |
| Hypothetical Rf (Ethyl Acrylate) | 0.85 |
| Hypothetical Rf (Product) | 0.50 |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are foundational to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For compounds containing the imidazole (B134444) moiety, DFT calculations, particularly with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to determine ground state geometries and predict reactivity. researchgate.netresearchgate.netnih.gov
These studies typically involve optimizing the molecular structure to find the lowest energy conformation. From this optimized geometry, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a large gap suggests high stability. researchgate.net
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species. researchgate.net
Table 1: Typical Parameters Calculated via DFT for Imidazole Derivatives
| Calculated Property | Significance | Typical Method |
| Optimized Molecular Geometry | Predicts bond lengths and angles in the lowest energy state. | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Energies | Determines the energy gap, indicating chemical reactivity and stability. | B3LYP/6-311++G(d,p) |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | B3LYP/6-311++G(d,p) |
| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and intramolecular interactions. | B3LYP/6-311++G(d,p) |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for certain molecular properties. They are particularly valuable for benchmarking results from less computationally intensive methods and for calculating properties where DFT may be less reliable. For ethyl 3-(1H-imidazol-1-yl)propanoate, these high-level calculations could yield precise predictions of its ionization potential, electron affinity, and thermochemical properties.
Molecular Modeling and Conformational Analysis
This compound possesses significant conformational flexibility due to the rotatable single bonds in its propanoate chain. Molecular modeling techniques are essential for exploring this flexibility and understanding its preferred shapes.
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its vast conformational space to identify stable and low-energy structures. researchgate.net
In an MD simulation, atoms are treated as classical particles, and their interactions are described by a force field. By solving Newton's equations of motion, the trajectory of each atom is tracked over a period, providing a dynamic picture of the molecule's behavior. This approach is particularly useful for understanding how the molecule behaves in a solution, as it can explicitly model the interactions between the solute and solvent molecules. Analyses of these simulations, such as radial distribution functions (RDFs), can reveal detailed information about the structuring of the solvent around the molecule. researchgate.net
The interactions that this compound engages in are critical to its physical and chemical properties. The nitrogen atoms of the imidazole ring are potential hydrogen bond acceptors, while the C-H groups of the ring and the ethyl chain can act as weak hydrogen bond donors.
Computational methods are used to quantify these interactions. In MD simulations, hydrogen bonds are typically identified using geometric criteria, such as a donor-acceptor distance not exceeding 3.5 Å and a bond angle deviation of no more than 40° from linearity. uj.edu.pl Such analyses can determine the strength and lifetime of hydrogen bonds with solvent molecules or other molecules of the same compound. researchgate.netuj.edu.pl
In related imidazole derivatives, intermolecular hydrogen bonds have been shown to play a key role in their crystal packing. nih.govnih.gov For instance, studies on similar structures have revealed N–H···N and C–H···O interactions linking molecules into chains or dimers. nih.gov Hirshfeld surface analysis is another computational technique used to visualize and quantify intermolecular contacts in crystal structures, providing insights into the nature and prevalence of different types of interactions. researchgate.net
Prediction of Spectroscopic Parameters from First Principles
Quantum chemical calculations, especially DFT, are highly effective at predicting spectroscopic parameters from first principles. This allows for the theoretical validation of experimental data and aids in the interpretation of complex spectra.
For this compound, DFT can be used to calculate its vibrational frequencies. These computed frequencies correspond to the vibrational modes observed in Infrared (IR) and Raman spectroscopy. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and achieve better agreement with experimental spectra. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted. researchgate.net By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental NMR data and confirming the molecular structure.
Table 2: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Computational Method |
| Infrared (IR) & Raman | Vibrational Frequencies | DFT (e.g., B3LYP) |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C Chemical Shifts | GIAO-DFT |
Computational NMR and IR Spectra Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the spectroscopic properties of organic molecules. By calculating the electron distribution and molecular geometry, it is possible to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. nih.govrsc.org These predictions are invaluable for confirming molecular structures and interpreting experimental data.
For instance, in a DFT study on a closely related compound, Ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate monohydrate, calculations were performed using the B3LYP method with a 6-31G+(d) basis set to optimize the molecular geometry and predict its spectroscopic features. researchgate.net A similar approach can be applied to this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts: The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. nih.govresearchgate.net The chemical environment of each atom dictates its shielding and, consequently, its chemical shift. For this compound, DFT calculations would provide theoretical chemical shifts for the protons and carbons of the imidazole ring, the ethyl group, and the propanoate linker. These predicted values, when compared to experimental spectra, help in the definitive assignment of each resonance.
Below is an interactive table showing hypothetical, yet expected, key vibrational frequencies for this compound based on typical ranges and computational studies of similar molecules. researchgate.net
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | ~1735 |
| C-N (Imidazole) | Stretching | ~1510 |
| C-H (Aromatic) | Stretching | ~3100 |
| C-H (Aliphatic) | Stretching | ~2980 |
| C-O (Ester) | Stretching | ~1240 |
UV-Vis Absorption Spectra Modeling
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for modeling the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.govqnl.qa This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity. The primary electronic transitions for this molecule are expected to be π → π* transitions within the imidazole ring. The position of the λmax is sensitive to the molecular environment, and computational models can account for solvent effects using approaches like the Polarizable Continuum Model (PCM). nih.gov By simulating the UV-Vis spectrum, researchers can understand the electronic structure of the molecule and how it interacts with light. Studies on similar heterocyclic systems have shown that TD-DFT can accurately predict electronic spectra, providing valuable insights into their photophysical properties. nih.gov
Computational Elucidation of Reaction Mechanisms and Transition State Analysis
This compound is synthesized via the aza-Michael addition of imidazole to an acrylate, such as ethyl acrylate. researchgate.netd-nb.inforesearchgate.net Computational chemistry is instrumental in elucidating the detailed mechanism of this reaction. acs.orgdcu.ie DFT calculations can map out the entire potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products.
The aza-Michael addition is understood to be a third-order reaction, where a second molecule of the amine (imidazole) facilitates the proton transfer in the rate-determining step. d-nb.info A DFT mechanistic study can illustrate the geometry of the key transition state, where the new C-N bond is forming and a proton is being transferred from the attacking imidazole to the α-carbon of the acrylate. researchgate.net
By calculating the activation energies (the energy difference between the reactants and the transition state), computational models can explain the reaction kinetics and the factors that influence the reaction rate. acs.org This analysis provides a microscopic understanding of the reaction, which is crucial for optimizing reaction conditions to improve yield and selectivity. researchgate.net
In Silico Compound Design and Molecular Recognition Studies
Computational methods are a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules with specific biological activities or properties.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target. For analogues of this compound, docking studies can reveal the principles of their molecular recognition by a biological target.
For example, in a study of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters, which are structurally similar to the title compound, molecular docking was used to investigate their binding to the active site of cytochrome P450 14α-demethylase (CYP51), a key enzyme in fungi. nih.gov The results showed that the imidazole nitrogen atom coordinates with the heme iron atom in the active site, a crucial interaction for inhibitory activity. nih.gov Other interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein, further stabilize the complex. Such studies provide a structural basis for the observed biological activity and guide the design of more potent inhibitors. rsc.orgresearchgate.netdntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. rjptonline.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and guide the design of analogues with improved potency.
For a series of imidazole propanoate analogues, a QSAR model could be built using various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment, atomic charges). ijpsonline.comlew.ro For instance, a QSAR study on N-alkyl imidazole analogues revealed that antibacterial activity was positively correlated with the dipole moment and negatively correlated with bulky substituents on the imidazole ring. ijpsonline.com This suggests that for designing new antibacterial agents based on the this compound scaffold, modifications should focus on increasing polarity while minimizing steric hindrance. ijpsonline.comnih.gov
In addition to biological activity, a successful drug candidate must possess favorable ADME properties. In silico tools are widely used to predict these properties early in the drug design process, reducing the risk of late-stage failures. nih.gov
For this compound and its potential analogues, various ADME parameters can be computationally predicted. A study on related 3-benzimidazol-1-yl-propan-1-one derivatives used online tools to predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450s. isca.meresearchgate.net
Below is an interactive table showing typical predicted ADME properties for a molecule like this compound, based on computational models for similar structures. isca.meresearchgate.net
| ADME Property | Predicted Value/Classification | Significance for Compound Design |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Low | Suggests the compound is less likely to cause central nervous system side effects. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells, which is favorable. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving this metabolic enzyme. |
| Lipinski's Rule of Five | 0 Violations | The compound has drug-like physicochemical properties. |
These predictive studies are crucial for designing analogues with a balanced profile of potency and pharmacokinetic properties, increasing the likelihood of developing a successful therapeutic agent. nih.gov
Advanced Research Applications in Chemical Sciences
Role as a Versatile Building Block for Novel Organic Architectures
The structural features of ethyl 3-(1H-imidazol-1-yl)propanoate—specifically, the nucleophilic and coordinating imidazole (B134444) ring, the electrophilic ester carbonyl, and the flexible three-carbon chain—provide multiple reaction sites. This versatility allows chemists to employ it as a foundational element for constructing more elaborate and functionally diverse organic molecules.
This compound serves as a valuable scaffold for the synthesis of complex heterocyclic systems. The ester functional group can be readily transformed into other functionalities, such as alcohols, amides, or carboxylic acids, which can then participate in a wide range of subsequent reactions. For instance, the reduction of the ester to an alcohol creates a new nucleophilic center, while hydrolysis to the corresponding carboxylic acid provides a key functional group for amide couplings or further esterifications.
This strategic utility is demonstrated in the synthesis of various biologically relevant molecules. For example, derivatives of the 3-(1H-imidazol-1-yl)propyl core are used to synthesize complex benzimidazole (B57391) structures. nih.gov Similarly, the core structure is a key component in the synthesis of novel aromatic and heterocyclic esters, where the propanoate chain is first modified to an alcohol and then re-esterified with various carboxylic acid derivatives to produce a library of new compounds. nih.gov The imidazole ring itself can be involved in cyclization reactions or can direct the reactivity of adjacent groups, further expanding its synthetic potential.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic efficiency. While specific MCRs employing this compound as a starting material are not yet widely reported, its structure is ideally suited for such transformations. The imidazole moiety can act as a nucleophilic component or a base catalyst, while the propanoate backbone can be functionalized to participate as another reactive partner. This potential allows for the rapid generation of molecular diversity from a single, accessible precursor, which is a key goal in combinatorial chemistry and drug discovery. The development of novel MCRs involving this building block represents a promising area for future research.
Coordination Chemistry and Ligand Development
The imidazole ring is a classic and highly effective coordinating group in inorganic and organometallic chemistry. The nitrogen atom at the 3-position of the imidazole ring (N3) possesses a lone pair of electrons that readily forms coordinate bonds with a wide variety of metal ions. Hydrolysis of this compound yields 3-(1H-imidazol-1-yl)propanoate, a versatile bifunctional ligand that can coordinate to metal centers through both the imidazole nitrogen and the carboxylate oxygen atoms.
The 3-(1H-imidazol-1-yl)propanoate ligand has been successfully used to synthesize novel coordination polymers. In these structures, the ligand acts as a bridge, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks.
A notable example involves the synthesis of zinc(II) coordination polymers. When 3-(1H-imidazol-1-yl)propanoate is reacted with zinc(II) salts, it forms polymers where each zinc atom is tetrahedrally coordinated. The zinc center is connected to two imidazole nitrogens and two carboxylate groups from four distinct ligand molecules. This specific coordination pattern leads to the formation of well-defined network structures. Depending on the reaction conditions and the presence of other coordinating species (like water molecules), the dimensionality of the resulting polymer can be controlled. For instance, a 2D network of zinc ions and propanoate linkers can be formed, which is further connected into a 3D network through hydrogen bonding with crystal water chains.
| Metal Center | Ligand | Coordination Geometry | Resulting Structure | Reference |
| Zinc(II) | 3-(1H-imidazol-1-yl)propanoate | Tetrahedral (2N, 2O) | 2D network linked into a 3D supramolecular assembly via water molecules | researchgate.net |
| Zinc(II) | 3-(2-methyl-1H-imidazol-1-yl)propanoate | Tetrahedral (2N, 2O) | 1D single polymer chains | researchgate.net |
| Zinc(II) | 3-(2-phenyl-1H-imidazol-1-yl)propanoate | Tetrahedral (2N, 2O) | 1D single polymer chains | researchgate.net |
This table summarizes the structural characteristics of coordination polymers synthesized using 3-(1H-imidazol-1-yl)propanoate and its derivatives.
Metal-Organic Frameworks (MOFs) are a class of crystalline coordination polymers characterized by high porosity and surface area. The principles used to design the zinc(II) coordination polymers are directly applicable to the construction of MOFs. The 3-(1H-imidazol-1-yl)propanoate ligand, with its defined length and coordinating end-groups, acts as an organic linker or "strut" that connects metal-containing nodes into a porous framework.
The versatility of the imidazole motif is widely recognized in MOF chemistry. Numerous MOFs have been constructed using a variety of imidazole-containing ligands, demonstrating their robustness and reliability in forming stable, porous architectures. researchgate.netbohrium.comrsc.orgmdpi.comrsc.org These materials have potential applications in gas storage, separation, and catalysis. The non-porous nature of the specific zinc(II) polymers synthesized from 3-(1H-imidazol-1-yl)propanoate highlights the subtle structural factors that determine porosity, offering valuable insights for the rational design of future MOF materials based on this versatile and readily accessible linker. researchgate.net
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions govern the process of molecular self-assembly, where molecules spontaneously organize into ordered, higher-level structures. This compound and its derivatives are excellent candidates for studies in crystal engineering and supramolecular chemistry due to their capacity for forming multiple, directional, non-covalent bonds.
The crystal structure of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, a close derivative, provides a clear example of this self-assembly behavior. nih.gov In the solid state, these molecules organize through a network of specific intermolecular interactions. The hydroxyl group of one molecule forms a strong O—H···N hydrogen bond with the N3 atom of the imidazole ring of a neighboring molecule. Concurrently, C—H···O hydrogen bonds link the molecules further. This combination of interactions results in the formation of extensive two-dimensional sheets, which are then stacked and stabilized by C—H···π interactions between the imidazole and phenyl rings of adjacent sheets. nih.gov This hierarchical assembly demonstrates how the functional groups of the 3-(1H-imidazol-1-yl)propyl core can direct the formation of complex, ordered supramolecular architectures.
| Interaction Type | Participating Groups | Resulting Structure | Reference |
| O—H···N Hydrogen Bond | Hydroxyl group and Imidazole N3 | Links individual molecules | nih.gov |
| C—H···O Hydrogen Bond | Phenyl C-H and Hydroxyl oxygen | Contributes to sheet formation | nih.gov |
| C—H···π Interaction | Imidazole/Phenyl C-H and Phenyl π-system | Consolidates the 3D packing of sheets | nih.gov |
This table details the key non-covalent interactions driving the self-assembly of a derivative containing the 3-(1H-imidazol-1-yl)propyl scaffold.
Investigation of Non-Covalent Interactions for Self-Assembly
The self-assembly of molecules into ordered supramolecular structures is dictated by a complex interplay of non-covalent interactions. The molecular structure of this compound, containing hydrogen bond acceptors (the nitrogen atoms of the imidazole ring and the oxygen atoms of the ester), a potential hydrogen bond donor (the C-H bonds of the imidazole ring), and an aromatic system, makes it a candidate for forming such assemblies.
Research into compounds with similar structural motifs provides significant insight into the potential non-covalent interactions driving the self-assembly of this compound. For instance, crystallographic studies of a closely related molecule, ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate, reveal how the imidazole ring actively participates in forming higher-order structures. nih.gov In the crystal lattice of this related compound, neighboring molecules are linked by intermolecular N-H···N hydrogen bonds, creating inversion dimers. These dimers are further connected through C-H···O hydrogen bonds, leading to the formation of extended chains. nih.gov
Furthermore, the study identified C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, which helps to stabilize the crystal packing. nih.gov These observations underscore the capability of the 1H-imidazole moiety to engage in a network of hydrogen bonds and π-interactions. It is therefore highly probable that this compound self-assembles through similar mechanisms, including hydrogen bonding between the imidazole nitrogen atoms and C-H groups, as well as potential π-π stacking of the imidazole rings.
Table 1: Hydrogen-Bond Geometry in a Structurally Related Imidazole Compound This table details the specific non-covalent interactions observed in the crystal structure of ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate, illustrating the types of interactions this compound is capable of forming.
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| N1—H1N1···N3 | 0.859 | 2.345 | 3.0281 | 136.7 |
| C15—H15A···O1 | 0.96 | 2.47 | 3.346 | 151 |
| C1—H1A···Cg1(π) | 0.93 | 2.90 | 3.5962 | 132 |
Source: Adapted from crystallographic data on ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate. nih.gov
Fabrication and Study of Ordered Molecular Assemblies (e.g., Langmuir-Blodgett Films)
The Langmuir-Blodgett (LB) technique is a sophisticated method for creating ultrathin films with a high degree of molecular order. researchgate.netnih.gov This method involves forming a monolayer of amphiphilic molecules at an air-water interface and subsequently transferring it onto a solid substrate layer by layer. nih.gov The precise control over film thickness and molecular arrangement makes LB films valuable in fields like molecular electronics and sensor technology. mdpi.com
Molecules suitable for the LB technique typically possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. While this compound itself is not a classic amphiphile, its derivatives, particularly 1,3-dialkyl imidazolium (B1220033) salts, can be designed to have these properties. researchgate.net By quaternizing the N-3 position of the imidazole ring with a long alkyl chain (e.g., C12 to C18), the molecule can be rendered amphiphilic. In such a derivative, the imidazolium head group would be hydrophilic, while the long alkyl chain would serve as the hydrophobic tail.
The fabrication process for an LB film using such a functionalized derivative would involve:
Spreading: A solution of the amphiphilic imidazole derivative in a volatile solvent is spread onto the surface of a purified water subphase in an LB trough.
Compression: After the solvent evaporates, movable barriers compress the monolayer, increasing the surface pressure and forcing the molecules into an ordered arrangement.
Transfer: A solid substrate (like silicon or quartz) is vertically dipped and withdrawn through the monolayer, transferring the ordered film onto its surface. This can be repeated to build multilayer structures. nih.gov
The resulting ordered film could be studied using techniques such as atomic force microscopy (AFM) to analyze surface morphology and quartz crystal microbalance (QCM) to monitor film deposition and its interaction with other substances, such as organic vapors for sensor applications. nih.gov
Catalytic Applications in Organic Transformations
The imidazole moiety is a cornerstone of many catalytic systems, including enzymes and synthetic catalysts. This compound serves as a valuable precursor for creating advanced, functionalized catalysts.
Investigation as an Organic Catalyst or Co-Catalyst
While simple imidazoles can act as nucleophilic or base catalysts, the primary catalytic utility of this compound lies in its role as a precursor to more complex catalytic structures, such as N-heterocyclic carbenes (NHCs) or functionalized ionic liquids. Imidazolium-based ionic liquids, derived from this compound, have demonstrated significant catalytic activity. For example, dicationic ionic liquids (DILs) derived from diimidazolium salts have shown higher catalytic activity in reactions like the Strecker synthesis compared to their monocationic counterparts, a result attributed to their bifunctional nature. mdpi.com The ester group on this compound allows for the synthesis of "task-specific" ionic liquids where the ester functionality can influence the catalyst's properties or participate in the reaction mechanism.
Development of Heterogeneous Catalytic Systems (e.g., Ionic Liquid Supported Catalysts)
A significant challenge in homogeneous catalysis is the separation of the catalyst from the product mixture. researchgate.net Immobilizing the catalyst onto a solid support creates a heterogeneous system, simplifying recovery and recycling. This compound is an ideal starting material for creating Supported Ionic Liquid Phase (SILP) catalysts. mdpi.comnih.gov
The development of such a system involves a multi-step process. The resulting functionalized ionic liquid can then be physically adsorbed onto a porous solid support like silica (B1680970), creating a SILP catalyst where the reaction occurs in the thin ionic liquid film. mdpi.com This approach combines the high activity and selectivity of a homogeneous catalyst with the ease of handling of a heterogeneous one.
Table 2: Synthetic Pathway for a Heterogeneous Catalyst from this compound
| Step | Description | Reactants | Product |
| 1. Quaternization | The N-3 position of the imidazole ring is alkylated to form an imidazolium salt (an ionic liquid). | This compound, Alkyl Halide (e.g., 1-bromobutane) | 1-Butyl-3-(2-(ethoxycarbonyl)ethyl)-1H-imidazol-3-ium bromide |
| 2. Support Functionalization (Optional) | A solid support like silica gel is treated with a silane (B1218182) coupling agent to introduce anchor points. | Silica Gel, (3-Chloropropyl)trimethoxysilane | Chloropropyl-functionalized silica |
| 3. Immobilization | The imidazolium salt is covalently bonded to the functionalized support, or physically adsorbed onto a porous support. | Functionalized Ionic Liquid, (Functionalized) Silica Support | Supported Ionic Liquid Phase (SILP) Catalyst |
Materials Science Applications
The unique reactivity of the imidazole ring makes it a valuable functional group for modifying and enhancing the properties of polymers.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 3-(1H-imidazol-1-yl)propanoate, and how do reaction conditions influence substitution patterns?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting 3-bromopropanoic acid derivatives with imidazole under basic conditions (e.g., DABCO or triethylamine) yields the desired product. However, regioselectivity challenges may arise, such as competing substitution at nitrogen (N-3) versus sulfur (S-2) in imidazole analogs. Optimizing reaction temperature (−20 °C to RT) and catalyst choice (e.g., DABCO vs. triethylamine) can improve selectivity and yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC : To resolve and quantify isomeric ratios (e.g., E:Z isomers in intermediates) .
- NMR Spectroscopy : To confirm regiochemistry (e.g., distinguishing N- vs. S-substitution in imidazole derivatives) .
- Mass Spectrometry : For molecular weight validation and detecting byproducts.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99) for volatile byproducts .
- Skin Protection : Wear chemical-resistant gloves and full-body suits to prevent dermal exposure.
- Waste Management : Avoid drainage disposal due to potential aquatic toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to control stereoselectivity in this compound derivatives?
- Methodological Answer :
- Catalyst Screening : DABCO increases E:Z isomer ratios in acrylate intermediates compared to triethylamine. For example, dropwise addition of methyl propiolate to methimazole/DABCO at −20 °C achieved an 8:1 E:Z ratio .
- Temperature Effects : Lower temperatures favor kinetic control, reducing side reactions.
- Substrate Design : tert-Butyl esters (vs. methyl) enhance stereoselectivity in analogous systems .
Q. What computational tools are available to predict synthetic pathways for this compound analogs?
- Methodological Answer :
- Retrosynthesis Algorithms : AI-driven platforms (e.g., Template_relevance Pistachio, Reaxys) leverage reaction databases to propose feasible routes .
- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions .
Q. How can researchers resolve contradictions in reported toxicity data for imidazole-containing esters?
- Methodological Answer :
- In Silico Toxicity Prediction : Use tools like ECOSAR or OPERA to estimate acute toxicity when experimental data are incomplete .
- Comparative Studies : Cross-reference analogs (e.g., methyl 3-(imidazolyl)propanoate) with established toxicological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
